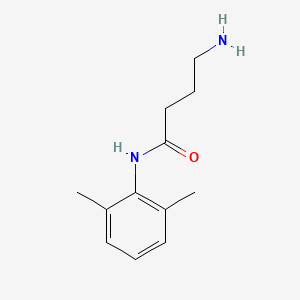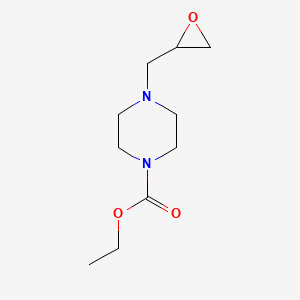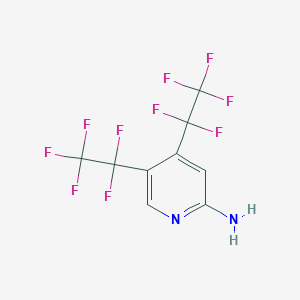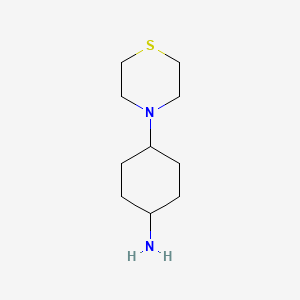
(E)-3-(4-Chlorobenzylidene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Chlorobenzylidene)indolin-2-one is a synthetic organic compound belonging to the class of oxindoles It is characterized by the presence of a chlorobenzylidene group attached to the indolin-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chlorobenzylidene)indolin-2-one typically involves the condensation of 4-chlorobenzaldehyde with indolin-2-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-Chlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 3-(4-chlorobenzyl)indolin-2-one.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindole derivatives, reduced benzylidene compounds, and substituted chlorobenzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (E)-3-(4-Chlorobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes such as tyrosinase and tyrosinase-related protein-1 (TYRP-1), leading to effects on melanogenesis and melanosome secretion . Additionally, it can interact with cellular signaling pathways, influencing gene expression and protein levels.
Comparaison Avec Des Composés Similaires
(E)-3-(4-Chlorobenzylidene)indolin-2-one can be compared with other oxindole derivatives such as:
GIF-2209: An oxindole derivative known for its role in accelerating melanogenesis and melanosome secretion.
SU5205: Another oxindole derivative developed as a multi-kinase inhibitor for anticancer drugs.
The uniqueness of this compound lies in its specific structural features and its ability to modulate distinct biological pathways, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C15H10ClNO |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+ |
Clé InChI |
CIXKMQYKNWKSNZ-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12113003.png)




![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)




![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)

